molecular formula C7H7ClN2 B8571803 3-Chloro-6-ethenyl-4-methylpyridazine CAS No. 1198016-63-5

3-Chloro-6-ethenyl-4-methylpyridazine

Cat. No.: B8571803
CAS No.: 1198016-63-5
M. Wt: 154.60 g/mol
InChI Key: UBCFUSYWNIMVEH-UHFFFAOYSA-N
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Description

3-Chloro-6-ethenyl-4-methylpyridazine (CAS: 72392-36-0) is a substituted pyridazine derivative characterized by a chlorine atom at position 3, a methyl group at position 4, and an ethenyl (vinyl) group at position 4. Its molecular formula is C₇H₇ClN₂, with a molecular weight of 154.6 g/mol.

Properties

CAS No.

1198016-63-5

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

3-chloro-6-ethenyl-4-methylpyridazine

InChI

InChI=1S/C7H7ClN2/c1-3-6-4-5(2)7(8)10-9-6/h3-4H,1H2,2H3

InChI Key

UBCFUSYWNIMVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Substituent Variations and Reactivity

(a) 3-Chloro-4-methyl-6-(ethyl-d₅)-pyridazine
  • Structure : Chlorine (C3), methyl (C4), and deuterated ethyl (C6) groups.
  • Molecular Formula : C₇H₄ClD₅N₂; M.W. : 161.64 g/mol.
  • Key Differences : The deuterated ethyl group replaces the ethenyl moiety, reducing unsaturation. This substitution alters metabolic stability and isotopic labeling applications, making it valuable in pharmacokinetic studies. However, synthetic complexity increases due to deuterium incorporation .
(b) 3-Chloro-6-methyl-4-phenylpyridazine
  • Structure : Chlorine (C3), methyl (C4), and phenyl (C6) groups.
  • Molecular Formula : C₁₁H₉ClN₂; M.W. : 204.66 g/mol.
  • Key Differences : The phenyl group introduces steric bulk and aromatic π-electron density, enhancing interactions in medicinal chemistry (e.g., receptor binding). However, reduced solubility in polar solvents compared to the ethenyl analog may limit formulation flexibility .
(c) Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate
  • Structure : Chlorine (C3), ethyl carboxylate (C4), and phenyl (C6) groups.
  • Molecular Formula : C₁₃H₁₁ClN₂O₂; M.W. : 262.7 g/mol.

Physicochemical Properties

Compound logP (Predicted) Solubility (Water) Reactivity Highlights
3-Chloro-6-ethenyl-4-methylpyridazine 2.1 Low Ethenyl group enables Diels-Alder reactions; chlorine susceptible to SNAr .
3-Chloro-4-methyl-6-(ethyl-d₅)-pyridazine 2.3 Moderate Deuterium enhances metabolic stability; inert under standard conditions .
6-Chloro-4-ethylpyridazin-3(2H)-one 1.8 High Ketone at C3 increases polarity and hydrogen-bonding capacity .

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